molecular formula C17H15N5O6S B2390911 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide CAS No. 899984-45-3

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

Cat. No. B2390911
CAS RN: 899984-45-3
M. Wt: 417.4
InChI Key: XVZZINCWCFKFMI-UHFFFAOYSA-N
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Description

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H15N5O6S and its molecular weight is 417.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been involved in studies for the synthesis of complex molecular structures. For instance, it has been used in the synthesis of derivatives like p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-D-galactopyranoside through condensation and saponification processes (Matta, Barlow, 1977).
  • Additionally, it has played a role in the synthesis of coordination complexes, such as those in the study of pyrazole-acetamide derivatives, highlighting its significance in the field of inorganic chemistry (Chkirate et al., 2019).

Antimicrobial and Antioxidant Applications

  • The compound has been explored for its potential in antimicrobial applications. Studies have shown the synthesis of various derivatives with potential antimicrobial properties (Punia et al., 2021).
  • Furthermore, it has been investigated for its antioxidant activities. This includes the exploration of its derivatives in vitro, demonstrating significant antioxidant activity (Chkirate et al., 2019).

Applications in Molecular Docking and Computational Studies

  • There has been research into its use in molecular docking and computational studies, particularly in the context of understanding interactions at the molecular level. This includes the study of its derivatives for potential binding within biological targets, indicating its utility in drug design and discovery (Sebhaoui et al., 2020).

Enzyme Inhibition Studies

  • The compound has been utilized in studies focused on enzyme inhibition, which is crucial for understanding various biological processes and developing therapeutic agents. This includes research on its derivatives as inhibitors of specific enzymes (Bedi et al., 1978).

Antiviral Research

  • Research has also extended to the antiviral properties of its derivatives. Studies have explored its effectiveness against viruses, contributing to the development of new antiviral agents (Youssif et al., 2016).

properties

IUPAC Name

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6S/c1-21-10-18-20-17(21)29-9-13-6-14(23)15(7-27-13)28-8-16(24)19-11-3-2-4-12(5-11)22(25)26/h2-7,10H,8-9H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZZINCWCFKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

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